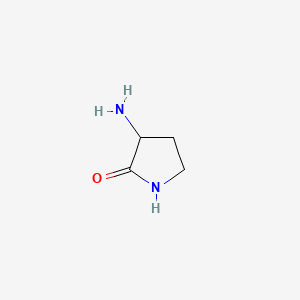

3-Aminopyrrolidin-2-one

Overview

Description

3-Aminopyrrolidin-2-one is a heterocyclic compound with the molecular formula C4H8N2O and a molecular weight of 100.12 . It is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme and in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .

Synthesis Analysis

The synthesis of 3-Aminopyrrolidin-2-one involves a cascade reaction of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of 3-Aminopyrrolidin-2-one consists of a five-membered ring with a nitrogen atom and a carbonyl group .Chemical Reactions Analysis

3-Aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment react with benzaldehyde to give azomethines, which can be transformed into N-substituted 3-aminopyrrolidin-2-ones by reduction with sodium borohydride .Physical And Chemical Properties Analysis

3-Aminopyrrolidin-2-one is a colorless to white to yellow solid or semi-solid or liquid . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Antioxidant Activity

3-Aminopyrrolidin-2-one derivatives have been synthesized and investigated for their antioxidant activities . The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds . Most of the synthesized compounds exhibited potent or moderate antioxidant activities .

Pharmacological Activities

3-Aminopyrrolidin-2-one has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer . It has many applications in the synthesis of chemical and pharmaceutical intermediates .

Neurodegenerative Disease Treatment

Compounds that contain a γ-lactam moiety, like 3-Aminopyrrolidin-2-one, have been significant in the treatment of neurodegenerative diseases .

HIV Treatment

3-Aminopyrrolidin-2-one is also used in the treatment of HIV .

Epilepsy Treatment

This compound has been used in the treatment of epilepsy .

Depression Treatment

3-Aminopyrrolidin-2-one has been used in the treatment of depression .

Inhibitor of Cannabinoid Receptor 1 (CB1)

1,5-diarylpyrrolidin-2-ones are also capable of inhibiting the cannabinoid receptor 1 (CB1) .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of various pharmaceutical agents, suggesting that its targets may vary depending on the specific derivative or compound it is incorporated into .

Mode of Action

It is known to react with benzaldehyde to give azomethines, which can be transformed into n-substituted 3-aminopyrrolidin-2-ones by reduction with sodium borohydride

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.

properties

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrrolidin-2-one | |

CAS RN |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the nootropic and antihypoxic effects of 3-Aminopyrrolidin-2-one derivatives?

A: Studies have shown that a novel 3-aminopyrrolidin-2-one derivative containing a norbornane fragment (P-11) exhibits promising nootropic and antihypoxic properties. [] In rat models, P-11 demonstrated improved learning and memory retention in the passive avoidance test. [] Additionally, P-11 exhibited antihypoxic effects by increasing the lifespan of mice subjected to normobaric hypoxia with hypercapnia and reducing lipid peroxidation in brain tissue. [] These findings suggest potential applications of such derivatives in addressing cognitive impairments and conditions involving hypoxia. []

Q2: Can you describe a method for synthesizing 3-aminopyrrolidin-2-ones?

A: One efficient synthetic route involves the Raney nickel-catalyzed hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates. [, ] This process leads to N-N bond cleavage and simultaneous cyclocondensation, resulting in the formation of 3-aminopyrrolidin-2-ones containing a spirocyclopropane fragment. [, ]

Q3: How does the presence of substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system affect the outcome of hydrogenation reactions?

A: The substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system play a crucial role in determining the products formed during hydrogenation. [, ] For instance, when a second ester group is present in a position that enables the formation of a five-membered ring, double cyclocondensation occurs, leading to the formation of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione. [, ]

Q4: Are there any applications of 3-aminopyrrolidin-2-one derivatives in pain management?

A: Research suggests that 3-aminopyrrolidin-2-one derivatives, particularly 1-hydroxy-3-aminopyrrolidin-2-one (HA-966), act as partial agonists at the glycine site of the NMDA receptor. [] These receptors are involved in pain perception. While the provided abstracts don't delve into specific analgesic applications of 3-aminopyrrolidin-2-one itself, its structural similarity to HA-966 hints at a potential for exploration in pain management strategies.

Q5: What research tools and resources are available for studying 3-aminopyrrolidin-2-one and its derivatives?

A5: Researchers employ a variety of techniques to investigate 3-aminopyrrolidin-2-one. These include:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provide insights into the structure and optical properties of the compound. [, ]

- Chemical synthesis: Various synthetic routes, including those involving spiro[cyclopropane-3-(1-pyrazoline)] derivatives, are used to create diverse 3-aminopyrrolidin-2-one derivatives. [, ]

- Animal models: Rodent models are instrumental in evaluating the nootropic and antihypoxic effects of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)